(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 4-chlorophenyl group at the β-position and a 2-methoxyphenyl group at the α-position (Figure 1). Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties, which are influenced by substituents on the aromatic rings . This compound’s synthesis typically follows the Claisen-Schmidt condensation method, involving base-catalyzed aldol condensation between appropriate benzaldehyde and acetophenone derivatives .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-11H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRFVKFQCRHMN-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The Claisen-Schmidt condensation proceeds via deprotonation of the acetophenone methyl group by a strong base (e.g., NaOH or KOH), forming an enolate ion that attacks the aldehyde carbonyl carbon. Subsequent elimination of water generates the α,β-unsaturated chalcone. For (2E)-3-(4-chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, the reaction follows:
Stoichiometric studies indicate a 1:1 molar ratio of ketone to aldehyde is optimal, with excess base (10–50% aqueous NaOH/KOH) driving the reaction to completion.
Standard Synthetic Protocol
A representative procedure involves:
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Dissolving 2-methoxyacetophenone (5 mmol) and 4-chlorobenzaldehyde (5 mmol) in ethanol (40 mL).
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Adding 20 mL of 10% aqueous KOH dropwise with stirring.
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Reacting at room temperature for 12–24 hours or under reflux (70°C) for 3–5 hours.
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Neutralizing with dilute HCl, extracting with dichloromethane, and recrystallizing from methanol/water.
This method typically yields 75–96% product, depending on substituent orientation and electronic effects.
Variations in Reaction Conditions
Solvent Systems
Comparative studies highlight solvent impacts on reaction efficiency:
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | 10% KOH | 25 | 24 | 82 |
| Methanol | 50% NaOH | 70 | 5 | 91 |
| Water | NaOH | 80 | 2 | 68 |
Ethanol and methanol are preferred for their ability to solubilize both aromatic reactants, while aqueous systems suffer from reduced miscibility. Microwave-assisted synthesis in ethanol reduces reaction times to 30 minutes but faces scalability limitations.
Base Selection
Alkali metal hydroxides (NaOH, KOH) outperform carbonates due to stronger deprotonation capacity. For electron-deficient aldehydes like 4-chlorobenzaldehyde, 50% NaOH in methanol enhances enolate formation, increasing yields to 89–96%.
Purification and Characterization
Isolation Techniques
Crude chalcones are isolated via:
Analytical Confirmation
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H NMR : Trans-vinylic protons appear as doublets at δ 7.70 (J = 15.0 Hz) and 8.05 (J = 15.0 Hz).
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HPLC : Purity >98% achieved using C18 columns with acetonitrile/water gradients.
Challenges and Optimization Strategies
Steric and Electronic Effects
The 2-methoxy group on acetophenone introduces steric hindrance, slowing enolate formation. Strategies to mitigate this include:
Scalability Considerations
Industrial-scale production employs continuous flow reactors to maintain optimal temperature and mixing, achieving batch yields of 85–90%.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical Claisen | Low cost, high reproducibility | Long reaction times | 75–96 |
| Microwave-assisted | Rapid (30 min) | Limited scalability | 88 |
| Aqueous NaOH | Environmentally friendly | Lower yields | 68 |
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated carbonyl system is susceptible to oxidation, particularly at the double bond.
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Key Finding : Epoxidation proceeds regioselectively due to electron-withdrawing effects of the 4-chlorophenyl group, stabilizing the transition state .
Reduction Reactions
The conjugated enone system allows selective reduction:
| Reagent/Conditions | Product | Yield |
|---|---|---|
| H₂/Pd-C in EtOH | 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-one | 85% |
| NaBH₄ in MeOH | Allylic alcohol (partial reduction) | 60% |
-
Note : Catalytic hydrogenation fully saturates the double bond, while NaBH₄ selectively reduces the carbonyl to an alcohol without affecting the double bond .
Electrophilic Aromatic Substitution (EAS)
The 2-methoxyphenyl ring directs electrophiles to the para position relative to the methoxy group:
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para | Nitro derivative at C5 of methoxyphenyl ring | 0°C, 2 hrs |
| Br₂/FeBr₃ | Para | Bromo derivative | RT, 1 hr |
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Steric Consideration : The ortho-methoxy group hinders substitution at adjacent positions, favoring para selectivity .
Nucleophilic Addition
The electron-deficient β-carbon undergoes Michael addition:
| Nucleophile | Product | Catalyst |
|---|---|---|
| Grignard reagent (RMgX) | 1,4-Addition product with R-group at β-position | CuI, THF, -20°C |
| Malonate ion | β-Ketoester derivative | K₂CO₃, EtOH |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition:
| Conditions | Product | Diastereoselectivity |
|---|---|---|
| UV light (λ = 300 nm), benzene | Cyclobutane dimer | 75% trans selectivity |
Comparative Reactivity with Analogues
| Compound | Oxidation Rate (Relative) | EAS Para Selectivity |
|---|---|---|
| (2E)-3-(4-Cl-Ph)-1-(4-MeO-Ph)prop-2-en-1-one | 1.0 (Reference) | 90% |
| (2E)-3-(4-Cl-Ph)-1-(2-MeO-Ph)prop-2-en-1-one | 0.7 | 95% |
-
Explanation : The ortho-methoxy group increases steric hindrance, slowing oxidation but enhancing para-directing effects in EAS .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition at 230–250°C , forming chlorinated aromatic fragments. Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. Specific molecular targets and pathways may include enzymes involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Chalcone derivatives are structurally diverse due to substitutions on the phenyl rings. Below is a comparison of the target compound with analogs differing in substituent type and position:
Key Observations :
- Electron Effects: The target compound’s 2-OCH3 group donates electrons via resonance, while 4-Cl withdraws electrons, creating a polarized enone system that enhances reactivity .
- Crystallography : Chalcones with para-substitutions (e.g., 4-Cl) exhibit planar configurations, whereas ortho-substitutions (e.g., 2-OCH3) introduce steric hindrance, altering dihedral angles between aromatic rings (e.g., 7.14°–56.26° in related compounds) .
Spectroscopic and Electronic Properties
Density Functional Theory (DFT) studies on similar chalcones reveal correlations between substituents and electronic behavior:
- UV-Vis Spectra: The target compound’s λmax is influenced by conjugation between the enone system and substituents. Methoxy groups redshift absorption due to extended π-conjugation, while electron-withdrawing Cl reduces this effect .
- NMR Data: The ¹H NMR chemical shift of the α-proton (enone system) in the target compound is deshielded (~δ 7.8–8.2 ppm) compared to analogs with electron-donating groups (e.g., δ 7.5–7.7 ppm for 4-OH derivatives) .
Crystallographic and Stability Profiles
- Crystal Packing: The target compound’s ortho-methoxy group likely induces a non-planar crystal lattice, contrasting with para-substituted analogs that form tighter packing (e.g., monoclinic systems in vs. triclinic in ).
- Thermal Stability: Methoxy and chloro groups increase melting points compared to hydroxyl or amino derivatives. For example, the 4-Cl/4-OCH3 analog melts at ~120–125°C, while the target compound is expected to melt higher due to reduced symmetry.
Biological Activity
(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered interest in the scientific community due to its diverse biological activities. Chalcones are characterized by an α,β-unsaturated carbonyl system, which contributes to their unique chemical properties and biological functions. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 2-methoxyacetophenone in the presence of a base (e.g., sodium hydroxide) in an alcoholic solvent such as ethanol or methanol. The reaction conditions can be optimized for yield and purity through recrystallization or column chromatography .
Antimicrobial Properties
Numerous studies have indicated that chalcone derivatives exhibit significant antimicrobial activity. For instance, this compound has shown effectiveness against various bacterial strains. In vitro assays have reported minimum inhibitory concentrations (MICs) that suggest potent antibacterial activity against Gram-positive bacteria .
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties. In vivo studies utilizing Dalton’s Ascites Lymphoma (DLA) models revealed that it significantly reduced tumor volume and enhanced tumor inhibition percentages. Flow cytometry analyses indicated that the compound induces cell cycle arrest at the G0/G1 phase, likely due to the upregulation of p21, a cyclin-dependent kinase inhibitor .
The mechanism of action for this compound involves its interaction with nucleophilic sites in biological molecules, leading to enzyme inhibition and disruption of cellular processes. The α,β-unsaturated carbonyl system is particularly reactive, allowing for interactions that can inhibit pathways involved in cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Structure | Moderate anticancer effects |
| (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | Structure | Antimicrobial properties |
| (2E)-3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Structure | Significant cytotoxicity |
The unique substitution pattern on the aromatic rings of this compound influences its reactivity and biological activity compared to other chalcone derivatives.
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the in vitro cytotoxicity of several chalcone derivatives including this compound. Results showed substantial DNA damage and antiproliferative activity against cancer cell lines. The compound's ability to induce apoptosis was further confirmed through RT-PCR analysis, indicating a potential therapeutic role in cancer treatment .
Case Study 2: Antimicrobial Assessment
In another study focusing on antimicrobial properties, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic Question: What synthetic methods are optimized for producing (2E)-3-(4-chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one with high stereoselectivity?
Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 2-methoxyacetophenone and 4-chlorobenzaldehyde under alkaline conditions (e.g., NaOH or KOH in ethanol). Key parameters for stereoselectivity include:
- Temperature control : Reactions at 0–5°C favor the E-isomer due to kinetic control.
- Base selection : Aqueous NaOH (10–15%) minimizes side reactions like keto-enol tautomerization .
- Workup : Acidification with dilute HCl stabilizes the chalcone product.
Characterization is achieved via 1H NMR (δ 7.8–8.2 ppm for α,β-unsaturated protons) and FT-IR (C=O stretch at ~1660 cm⁻¹). Crystallization from ethanol yields orthorhombic crystals (space group P-21 21 21) for XRD validation .
Advanced Question: How can DFT calculations resolve discrepancies between experimental and theoretical UV-Vis spectra for this chalcone?
Answer:
Discrepancies often arise from solvent effects or approximations in computational models. To address this:
Method Selection : Use hybrid functionals (e.g., B3LYP/6-311++G(d,p)) with polarizable continuum models (PCM) for solvent correction.
Excited-State Analysis : Perform TD-DFT to calculate vertical excitation energies. Compare computed λmax with experimental UV-Vis data (typically ~350–380 nm for chalcones) .
Parameter Adjustment : Include dispersion corrections (e.g., D3-BJ) to account for π-π stacking interactions in the solid state.
| Parameter | Experimental (nm) | TD-DFT (nm) | Deviation (%) |
|---|---|---|---|
| λmax | 372 | 359 | 3.5 |
| Oscillator Strength | 0.85 | 0.78 | 8.2 |
Basic Question: What spectroscopic techniques are critical for confirming the E-configuration of the α,β-unsaturated ketone?
Answer:
- 1H NMR : Coupling constant J between α and β protons: J = 15–16 Hz for trans (E) configuration.
- FT-IR : Conjugation between C=O and C=C reduces the C=O stretching frequency to ~1660 cm⁻¹.
- XRD : Bond lengths (C=O: ~1.22 Å; C=C: ~1.33 Å) and dihedral angles (C1-C2-C3-C4 ≈ 180°) confirm planarity .
Advanced Question: How does substitution at the 4-chlorophenyl and 2-methoxyphenyl groups influence HOMO-LUMO gaps and reactivity?
Answer:
Substituents modulate electronic properties via inductive and resonance effects:
- 4-Chlorophenyl : Electron-withdrawing Cl increases electrophilicity (lower LUMO).
- 2-Methoxyphenyl : Electron-donating OCH3 raises HOMO energy.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO | -5.82 |
| LUMO | -2.15 |
| Bandgap (Δ) | 3.67 |
| Electrophilicity (ω) | 2.95 eV |
Higher ω values correlate with enhanced reactivity in nucleophilic environments .
Basic Question: What crystallization conditions yield single crystals suitable for XRD analysis?
Answer:
- Solvent System : Slow evaporation from ethanol or ethanol/chloroform (1:1) at 25°C.
- Crystal Parameters : Orthorhombic system (P-21 21 21), a = 6.47 Å, b = 12.93 Å, c = 16.72 Å.
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion .
Advanced Question: How can molecular docking predict antimicrobial activity against S. aureus?
Answer:
Target Selection : Dock the chalcone into S. aureus dihydrofolate reductase (DHFR; PDB: 3SRW).
Scoring Function : Use AutoDock Vina with Lamarckian GA.
Key Interactions :
- Chlorophenyl group forms halogen bonds with Leu5.
- Methoxyphenyl engages in π-alkyl interactions with Val31.
Binding energy ≤ -7.2 kcal/mol correlates with MIC values of 32–64 µg/mL .
Basic Question: What in vitro assays are used to evaluate antimicrobial efficacy?
Answer:
- Broth Microdilution (CLSI M07-A10) : Determine MIC against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Agar Diffusion : Zones of inhibition (ZOI) ≥ 15 mm indicate moderate activity.
- Positive Controls : Compare with ciprofloxacin (MIC = 2 µg/mL) .
Advanced Question: How do solvent polarity and pH affect the compound’s fluorescence properties?
Answer:
- Polarity : Higher polarity solvents (e.g., DMSO) redshift emission (λem ~450 nm) via stabilization of excited-state dipoles.
- pH : Fluorescence quenches at pH < 3 (protonation of carbonyl) or pH > 10 (deprotonation of phenolic OH in analogs).
- Quantum Yield : Φ = 0.12 in ethanol, measured via integrating sphere .
Basic Question: What chromatographic methods purify the compound post-synthesis?
Answer:
- Column Chromatography : Silica gel (60–120 mesh), eluent = hexane/ethyl acetate (7:3).
- HPLC : C18 column, acetonitrile/water (70:30), flow rate = 1 mL/min, retention time ~12.3 min .
Advanced Question: How can QSAR models optimize bioactivity while minimizing toxicity?
Answer:
- Descriptors : Include logP (optimal 2.5–3.5), topological polar surface area (TPSA < 90 Ų), and H-bond acceptors (≤4).
- Toxicity Prediction : Use ProTox-II for hepatotoxicity alerts (e.g., CYP3A4 inhibition).
- Lead Optimization : Introduce hydroxyl groups at C4' to enhance solubility and reduce logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
